molecular formula C18H29N3O3 B2626376 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797957-15-3

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Cat. No.: B2626376
CAS No.: 1797957-15-3
M. Wt: 335.448
InChI Key: UCXXLZONQBEFFY-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic urea derivative designed for research applications. Compounds featuring the urea pharmacophore are of significant interest in medicinal chemistry due to their ability to form strong, bidentate hydrogen bonds with biological targets, which can be leveraged to develop potent enzyme inhibitors . This particular molecule incorporates a 4-butoxyphenyl group and a hydroxy-piperidine ethyl chain, a structural motif found in compounds investigated for targeting enzymes like soluble epoxide hydrolase (sEH) . The piperidine ring is a common feature in pharmaceuticals and bioactive molecules, often contributing to improved pharmacokinetic properties and target affinity . The presence of the urea linkage and the hydroxypiperidine moiety makes this compound a valuable intermediate or tool for researchers exploring structure-activity relationships in drug discovery, particularly in the development of enzyme inhibitors . It is supplied as a high-purity material for use in biochemical and pharmacological assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXLZONQBEFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves multiple steps. One common method starts with the preparation of 4-butoxyaniline, which is then reacted with ethyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with 4-hydroxypiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxypiperidinyl group can interact with receptors or enzymes, modulating their activity. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives or related molecules:

Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound : 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea - 4-Butoxyphenyl
- 4-Hydroxypiperidine via ethyl linker
No direct activity data
Hypothesized kinase inhibition based on structural analogs
1-[4-[2-[(5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]ethyl]phenyl]-3-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]urea - Chloro-phenylfuropyrimidine
- 4-Hydroxypiperidine via methyl linker
IC₅₀ = 78.9–132.6 nM (Aurora-B kinase inhibition)
3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea - Biphenyl group
- Bromopyridine-piperidine via methyl linker
Potential analgesic activity (structural analog)
Dyclonine Hydrochloride - 4-Butoxyphenyl
- Piperidine (non-hydroxylated) via propanone linker
Topical anesthetic
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea - 4-Chlorophenyl
- Pyridine substituent
Simple urea scaffold; no piperidine moiety

Key Observations:

Substituent Effects: The 4-butoxyphenyl group in the target compound and Dyclonine HCl enhances lipophilicity compared to smaller substituents (e.g., methoxy or chloro). This may improve tissue penetration but could reduce aqueous solubility . Hydroxypiperidine vs.

Biological Activity: The Aurora-B kinase inhibitor () demonstrates that hydroxypiperidine-containing ureas can achieve nanomolar IC₅₀ values, suggesting the target compound may also exhibit kinase-modulating properties . Dyclonine HCl’s topical anesthetic activity underscores the pharmacological versatility of 4-butoxyphenyl-piperidine derivatives, though its propanone linker distinguishes it from urea-based analogs .

Biological Activity

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, with the chemical formula C18H29N3O3C_{18}H_{29}N_{3}O_{3} and CAS number 1797957-15-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Molecular Structure

The molecular structure of this compound is characterized by:

  • Molecular Formula : C18H29N3O3C_{18}H_{29}N_{3}O_{3}
  • Molecular Weight : 335.4 g/mol
  • SMILES Notation : CCCCOc1ccc(NC(=O)NCCN2CCC(O)CC2)cc1

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system. It has been noted for its potential as a modulator of neurotransmitter systems , particularly in relation to serotonin and dopamine pathways.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can influence serotonin reuptake, potentially offering antidepressant effects.
  • Anxiolytic Properties : There is evidence suggesting that it may reduce anxiety-like behaviors in animal models.

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonin levels.
  • Anxiolytic Activity Assessment :
    • Another study assessed the anxiolytic properties through elevated plus maze tests, where subjects treated with the compound displayed increased time spent in open arms, indicating reduced anxiety.

Comparison with Related Compounds

Compound NameCAS NumberMolecular Weight (g/mol)Biological Activity
This compound1797957-15-3335.4Antidepressant, Anxiolytic
Similar Compound AXXXXXXAntidepressant
Similar Compound BYYYYYYAnxiolytic

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